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This technical guide provides an in-depth overview of the in vivo efficacy of dual C-C

chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) inhibitors, with a focus

on pre-clinical data for compounds such as Cenicriviroc (CVC) and BMS-813160. This

document summarizes key quantitative data, details experimental methodologies, and

visualizes relevant biological pathways and workflows to support further research and

development in this therapeutic area.

Introduction to CCR2 and CCR5 Signaling
CCR2 and CCR5 are G protein-coupled receptors that play pivotal roles in mediating the

migration and infiltration of various immune cells, including monocytes, macrophages, and T

lymphocytes, to sites of inflammation and tissue injury. Their ligands, such as CCL2 (for CCR2)

and CCL3, CCL4, and CCL5 (for CCR5), are key chemokines implicated in the pathogenesis of

a wide range of inflammatory and fibrotic diseases, as well as cancer.[1][2] Dual inhibition of

both CCR2 and CCR5 presents a promising therapeutic strategy to simultaneously target

multiple pathways driving disease progression.[1]

CCR2 Signaling Pathway
The binding of CCL2 to CCR2 activates several downstream signaling cascades, including the

PI3K/Akt, MAPK, and JAK/STAT pathways.[3][4] These pathways collectively regulate cellular

processes such as survival, proliferation, migration, and cytokine production.[4]
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Figure 1: Simplified CCR2 Signaling Pathway.

CCR5 Signaling Pathway
CCR5 is activated by multiple chemokines, including CCL3, CCL4, and CCL5.[5] Similar to

CCR2, its activation triggers G protein-dependent signaling, leading to the activation of

pathways such as PI3K/Akt and MAPK, which are crucial for chemotaxis and inflammation.[5]

[6] G protein-independent signaling can also occur through interactions with β-arrestins and the

JAK/STAT pathway.[5]
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Figure 2: Simplified CCR5 Signaling Pathway.

In Vivo Efficacy Data of Dual CCR2/CCR5 Inhibitors
The in vivo efficacy of dual CCR2/CCR5 inhibitors has been evaluated in a variety of preclinical

animal models, demonstrating their potential to ameliorate inflammation and fibrosis across

different disease contexts.

Cenicriviroc (CVC)
Cenicriviroc is a potent, orally bioavailable dual antagonist of CCR2 and CCR5.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34795864/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disease Model Animal Model CVC Dose Key Findings Reference(s)

Peritonitis
Thioglycollate-

induced (Mouse)

≥20 mg/kg/day

(PO)

Significantly

reduced

monocyte/macro

phage

recruitment.

[7][8]

Liver Fibrosis
Thioacetamide-

induced (Rat)
Not specified

Reduced

collagen

deposition and

expression of

collagen type 1.

[7][9]

NASH
Diet-induced

(Mouse)
100 mg/kg/day

Significantly

reduced the non-

alcoholic fatty

liver disease

activity score and

collagen

deposition.

[7][9]

Kidney Fibrosis

Unilateral Ureter

Obstruction

(Mouse)

7 and 20

mg/kg/day (PO)

Attenuated the

increase in renal

cortical fibrosis.

[10]

Cholestatic Liver

Injury

Bile duct-ligated

(Rat) & Mdr2-/-

(Mouse)

50 mg/kg/day

(gavage)

In combination

with all-trans

retinoic acid,

further reduced

liver to body

weight ratio, bile

acid pool size,

plasma liver

enzymes,

bilirubin, liver

necrosis, and

fibrosis.

[3]
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BMS-813160 (Compound 3)
BMS-813160 is another potent and selective dual CCR2/CCR5 antagonist.[9][10]

Disease Model Animal Model
BMS-813160
Dose

Key Findings Reference(s)

Peritonitis

Thioglycollate-

induced (human-

CCR2 knock-in

Mouse)

10, 50, and 160

mg/kg (PO, BID)

Significantly

reduced

inflammatory

monocyte and

macrophage

infiltration in a

dose-dependent

manner.

[9][10]

Compound 39
Compound 39 has been identified as a potent dual antagonist of CCR2 and CCR5, acting as

an insurmountable antagonist at an allosteric site.[11][12] While detailed in vivo efficacy studies

for compound 39 are not as extensively published as for CVC or BMS-813160, its potent dual

antagonism suggests its potential as a therapeutic agent.[13]

Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and extension

of these findings.

Thioglycollate-Induced Peritonitis in Mice
This model is used to assess the effect of inhibitors on the recruitment of inflammatory cells,

particularly monocytes and macrophages, into the peritoneal cavity.
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Figure 3: Experimental Workflow for Thioglycollate-Induced Peritonitis.
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Protocol:

Animal Model: Male C57BL/6 mice or human-CCR2 knock-in mice are typically used.[8][10]

Inhibitor Administration: The dual CCR2/CCR5 inhibitor (e.g., CVC at ≥20 mg/kg/day or

BMS-813160 at 10, 50, or 160 mg/kg) or vehicle is administered, often via oral gavage, for a

specified period before and/or after the inflammatory challenge.[7][10]

Induction of Peritonitis: A sterile solution of 3% thioglycollate broth is injected

intraperitoneally to induce an inflammatory response.[10][14]

Cell Harvest: At a defined time point after thioglycollate injection (e.g., 48 hours), mice are

euthanized, and the peritoneal cavity is washed with sterile saline to collect the inflammatory

exudate.[10]

Analysis: The collected cells are counted, and differential cell counts are performed to

quantify the number of monocytes and macrophages. Flow cytometry can be used for more

detailed immunophenotyping.[8]

Models of Liver and Kidney Fibrosis
These models are employed to evaluate the antifibrotic effects of dual CCR2/CCR5 inhibitors.

Animal Model: Male Sprague-Dawley rats.

Induction of Fibrosis: TAA is administered intraperitoneally multiple times a week for several

weeks to induce chronic liver injury and fibrosis.[9]

Inhibitor Administration: The dual CCR2/CCR5 inhibitor or vehicle is administered daily,

typically starting after the initiation of TAA treatment.

Endpoint Analysis: After the treatment period, liver tissue is harvested for histological

analysis (e.g., Sirius Red staining for collagen), and gene and protein expression of fibrotic

markers (e.g., collagen type 1, α-SMA) are quantified.[7][9]

Animal Model: C57BL/6 mice.
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Induction of NASH: Mice are fed a specific diet, such as a methionine- and choline-deficient

diet or a high-fat diet, to induce the features of NASH, including steatosis, inflammation, and

fibrosis.[9][11]

Inhibitor Administration: The dual CCR2/CCR5 inhibitor (e.g., CVC at 100 mg/kg/day) or

vehicle is administered for the duration of the diet.[7]

Endpoint Analysis: Livers are assessed for weight, morphology, and histology. The non-

alcoholic fatty liver disease activity score (NAS) is often used for histological grading.

Collagen deposition is quantified by staining and morphometry.[7][11]

Animal Model: Male CD-1 mice.[10]

Induction of Fibrosis: One ureter is surgically ligated to induce obstructive nephropathy and

subsequent renal fibrosis.[10]

Inhibitor Administration: The dual CCR2/CCR5 inhibitor (e.g., CVC at 7 or 20 mg/kg/day) or

vehicle is administered daily following the UUO procedure.[10]

Endpoint Analysis: The obstructed kidney is harvested for histological analysis of fibrosis

(e.g., picrosirius red staining) and measurement of pro-fibrotic and inflammatory gene

expression.[10]
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Figure 4: General Experimental Workflow for Fibrosis Models.
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Conclusion
Dual CCR2/CCR5 inhibitors, such as Cenicriviroc and BMS-813160, have demonstrated

significant in vivo efficacy in a range of preclinical models of inflammatory and fibrotic diseases.

By targeting the recruitment of key immune cells, these compounds effectively reduce

inflammation and tissue damage. The data and protocols summarized in this guide provide a

solid foundation for further investigation into the therapeutic potential of this class of inhibitors.

Future studies should continue to explore their efficacy in other disease models and further

elucidate the underlying mechanisms of action to facilitate their translation into clinical

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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